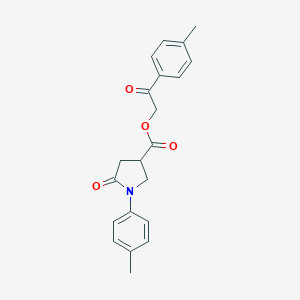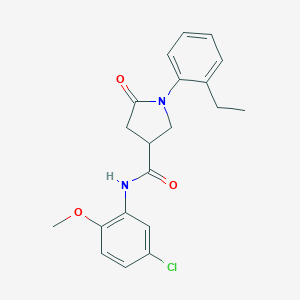
2-(4-Methylphenyl)-2-oxoethyl 1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylphenyl)-2-oxoethyl 1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate, also known as MEPEP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MEPEP is a pyrrolidine derivative that has been synthesized using various methods and has been studied extensively for its biological activities and mechanism of action.
作用機序
The mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl 1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, it has been suggested that it exerts its biological activities through the modulation of various signaling pathways such as the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. This compound has also been shown to inhibit the activity of various enzymes such as COX-2 and MMP-9.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. This compound has also been shown to inhibit tumor growth and induce apoptosis in cancer cells. In addition, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
2-(4-Methylphenyl)-2-oxoethyl 1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits potent biological activities at low concentrations. However, this compound has some limitations such as its poor solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of 2-(4-Methylphenyl)-2-oxoethyl 1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate. One potential direction is the development of this compound analogs with improved solubility and bioavailability. Another direction is the study of this compound in combination with other drugs for the treatment of various diseases. Further studies are also needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
合成法
2-(4-Methylphenyl)-2-oxoethyl 1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate can be synthesized using various methods such as the reaction of 4-methylacetophenone and 4-ethylbenzaldehyde with pyrrolidine-2,3-dione. The reaction is carried out under reflux in the presence of a catalyst such as p-toluenesulfonic acid. The product is then purified using column chromatography. Other methods of synthesis include the use of microwave irradiation, ultrasound, and solvent-free conditions.
科学的研究の応用
2-(4-Methylphenyl)-2-oxoethyl 1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit various biological activities such as anti-inflammatory, analgesic, and antitumor effects. This compound has also been studied for its potential use as a neuroprotective agent and in the treatment of Alzheimer's disease.
特性
分子式 |
C22H23NO4 |
|---|---|
分子量 |
365.4 g/mol |
IUPAC名 |
[2-(4-methylphenyl)-2-oxoethyl] 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C22H23NO4/c1-3-16-6-10-19(11-7-16)23-13-18(12-21(23)25)22(26)27-14-20(24)17-8-4-15(2)5-9-17/h4-11,18H,3,12-14H2,1-2H3 |
InChIキー |
AOGOAKQRNNNYJD-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)C |
正規SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[4-(2-Methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B271157.png)



![4-Chlorobenzyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271165.png)
![4-Bromobenzyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271166.png)
![Isopropyl 4-({[1-(2-ethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271168.png)

